

# Application of Heliox-Based Cold Atmospheric Plasma in Cancer Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025



Application Note & Protocol

## Introduction

Cold Atmospheric Plasma (CAP) is a promising technology in the field of plasma medicine, particularly in oncology.[1][2] CAP is a partially ionized gas generated at atmospheric pressure and room temperature, containing a cocktail of reactive oxygen and nitrogen species (RONS), charged particles, and UV radiation.[1][3] The composition and effects of CAP can be tuned by altering the feed gas. **Heliox**, a mixture of helium and oxygen, is frequently used to generate CAP for biomedical applications. Helium, being an inert gas with a low breakdown voltage, facilitates stable plasma generation, while the addition of oxygen significantly increases the production of therapeutic reactive oxygen species (ROS).[4] This application note provides an overview of the use of **Heliox**-based CAP in cancer cell studies, including quantitative data summaries, detailed experimental protocols, and insights into the underlying signaling pathways.

## **Principle of Action**

The primary mechanism of **Heliox**-CAP's anticancer effect is the generation of a high concentration of RONS.[5] These reactive species induce oxidative stress in cancer cells, leading to a cascade of cellular responses. Cancer cells, due to their higher metabolic rate, already have a higher basal level of intracellular ROS compared to normal cells.[1] The exogenous RONS delivered by **Heliox**-CAP overwhelm the antioxidant capacity of cancer cells, leading to selective cell death while minimally affecting normal cells.[1][5] This selective action



is a significant advantage of CAP therapy. The RONS generated by **Heliox**-CAP include species like hydroxyl radicals (•OH), superoxide anions (O2•–), hydrogen peroxide (H2O2), and singlet oxygen (1O2), which can damage cellular components such as DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[1][5]

# **Applications in Cancer Cell Studies**

Heliox-based CAP has been investigated for its efficacy against a wide range of cancer cell lines in vitro and in preclinical animal models.[6] Studies have demonstrated its potential in treating various cancers, including breast cancer, lung cancer, melanoma, and glioblastoma.[3] [4] The applications extend from inducing direct cytotoxicity to overcoming drug resistance in cancer cells.[5] Researchers utilize Heliox-CAP to study fundamental cellular processes like apoptosis, cell cycle arrest, and the intricate signaling pathways that govern cancer cell fate in response to oxidative stress.

## **Quantitative Data Summary**

The efficacy of **Heliox**-CAP treatment is dependent on various parameters. The following table summarizes representative quantitative data from studies on different cancer cell lines.



| Cell<br>Line | Cancer<br>Type     | Helium<br>Flow<br>Rate<br>(L/min) | Oxyge<br>n<br>Percen<br>tage<br>(%) | Treatm<br>ent<br>Time<br>(s) | Voltag<br>e (kV) | Freque<br>ncy<br>(kHz) | Apopt<br>osis<br>Rate<br>(%) | Cell<br>Viabilit<br>y<br>Reduct<br>ion (%) |
|--------------|--------------------|-----------------------------------|-------------------------------------|------------------------------|------------------|------------------------|------------------------------|--------------------------------------------|
| 4T1          | Breast<br>Cancer   | 2                                 | 1.0                                 | 120                          | 7                | 60                     | ~55[4]                       | Not<br>Reporte<br>d                        |
| U937         | Leukem<br>ia       | 2                                 | Not<br>Specifie<br>d                | 180                          | 7                | 0.06                   | ~45[1]                       | Not<br>Reporte<br>d                        |
| HeLa         | Cervical<br>Cancer | Not<br>Specifie<br>d              | Not<br>Specifie<br>d                | Not<br>Specifie<br>d         | 6                | 35                     | Not<br>Reporte<br>d          | Synergi stic effect with nanopa rticles[7  |
| B16F10       | Melano<br>ma       | Not<br>Specifie<br>d              | Not<br>Specifie<br>d                | 360                          | 8                | Not<br>Specifie<br>d   | Not<br>Reporte<br>d          | ~96[8]                                     |

# **Experimental Protocols**

Detailed and standardized protocols are crucial for reproducible results in CAP research. Below are step-by-step protocols for key experiments in the study of **Heliox**-CAP effects on cancer cells.

## **Protocol 1: Heliox-CAP Treatment of Cancer Cells**

This protocol describes the direct treatment of adherent cancer cells cultured in a petri dish.

#### Materials:

· Cold Atmospheric Plasma jet device



- Helium and Oxygen gas cylinders with flow controllers
- Cancer cell line of interest cultured in petri dishes
- Complete cell culture medium
- Phosphate Buffered Saline (PBS)

- Seed cancer cells in a 35 mm petri dish and culture until they reach 70-80% confluency.
- Set up the CAP device. Connect the Helium and Oxygen gas cylinders to the device and set the desired flow rates (e.g., Helium at 2 L/min with 1% Oxygen).
- Set the operating voltage and frequency of the plasma jet (e.g., 7 kV, 60 Hz).[1]
- Aspirate the culture medium from the petri dish.
- Wash the cells gently with 1 mL of sterile PBS.
- Aspirate the PBS, leaving a thin film of liquid covering the cells.
- Position the plasma jet nozzle perpendicular to the cell monolayer at a fixed distance (e.g., 5 mm).
- Ignite the plasma and treat the cells for the desired duration (e.g., 120 seconds).
- Immediately after treatment, add pre-warmed complete culture medium to the cells.
- Incubate the cells at 37°C in a 5% CO2 incubator for the desired post-treatment period (e.g., 24, 48, or 72 hours) before downstream analysis.

## **Protocol 2: Cell Viability Assessment using MTT Assay**

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

#### Materials:



- Heliox-CAP treated and control cells in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
- DMSO (Dimethyl sulfoxide) or other suitable solvent[9]
- Microplate reader

- After the desired post-treatment incubation period, carefully remove the culture medium from each well.[10]
- Add 100 μL of fresh serum-free medium and 10 μL of MTT solution to each well.[10]
- Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
- Carefully remove the MTT solution.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
   [10]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

# Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

#### Materials:



- · Heliox-CAP treated and control cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[11]
- Flow cytometer

- Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.[12]
- Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[12]
- Transfer 100 μL of the cell suspension (1x10<sup>5</sup> cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.[12]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
- Add 400 μL of 1X Binding Buffer to each tube.[13]
- Analyze the cells by flow cytometry within one hour.[13]

## Protocol 4: Intracellular ROS Detection using DCFH-DA

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.[14][15]

#### Materials:

- Heliox-CAP treated and control cells
- DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
- Serum-free cell culture medium
- Flow cytometer or fluorescence microscope



- After Heliox-CAP treatment, incubate the cells for a short period (e.g., 30 minutes).
- Remove the culture medium and wash the cells with PBS.
- Load the cells with 10  $\mu$ M DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[14]
- Wash the cells twice with PBS to remove excess dye.
- Immediately analyze the fluorescence intensity of the cells using a flow cytometer or visualize under a fluorescence microscope.[15] An increase in fluorescence indicates an increase in intracellular ROS levels.[15]

# **Signaling Pathways and Experimental Workflows**

**Heliox**-CAP treatment initiates a complex network of intracellular signaling pathways, primarily triggered by the influx of RONS. These pathways ultimately determine the fate of the cancer cell.

## **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for studying the effects of **Heliox**-CAP on cancer cells.





Click to download full resolution via product page

Caption: Experimental workflow for **Heliox**-CAP cancer cell studies.





## **Key Signaling Pathway: ROS-Induced Apoptosis**

The diagram below illustrates a simplified signaling cascade initiated by **Heliox**-CAP-induced ROS, leading to apoptosis.





Click to download full resolution via product page

Caption: ROS-induced apoptotic signaling pathway.



## Conclusion

**Heliox**-based cold atmospheric plasma is a versatile and potent tool in cancer cell research. Its ability to selectively induce apoptosis in cancer cells through the generation of reactive species makes it a valuable modality for both fundamental studies and potential therapeutic applications. The protocols and data presented in this application note provide a framework for researchers to design and execute experiments to explore the full potential of **Heliox**-CAP in oncology. Further research is warranted to optimize treatment parameters for different cancer types and to elucidate the complex molecular mechanisms underlying its anticancer effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cold atmospheric helium plasma causes synergistic enhancement in cell death with hyperthermia and an additive enhancement with radiation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treat cancer with cold plasma? Purdue aerospace engineer helps bring first clinical trial -Purdue University News [purdue.edu]
- 3. Open-Air Cold Plasma Device Leads to Selective Tumor Cell Cytotoxicity [mdpi.com]
- 4. Helium and argon cold plasma effects on the 4T1 cancer cells and a triple negative mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic Impact of Heliox Cold Plasma on a Cervical Cell Line Using Gold Nanoparticle-Doped Graphene Oxide Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
   SG [thermofisher.com]



- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Quantitation of the ROS production in plasma and radiation treatments of biotargets -PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Heliox-Based Cold Atmospheric Plasma in Cancer Cell Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219071#application-of-heliox-in-cold-plasma-for-cancer-cell-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com